molecular formula C8H11NNaO8 B121006 Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4) CAS No. 144538-83-0

Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4)

Cat. No.: B121006
CAS No.: 144538-83-0
M. Wt: 272.16 g/mol
InChI Key: QOUJVMYUVAQNQM-UHFFFAOYSA-N
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Description

Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4), also known as N-{2-[(1,2-dicarboxyethyl)amino]ethyl}aspartic acid, is a chemical compound with the linear formula C10H16N2O8 . It has a molecular weight of 292.248 .

Scientific Research Applications

Metabolic Role and Applications

Aspartic acid and its derivatives play a significant role in the vertebrate nervous system, with a specific focus on the brain and eye. The metabolism of N-acetyl-l-aspartic acid (NAA) in the central nervous system (CNS) of vertebrates is an area of extensive research. NAA, along with N-acetyl-l-histidine (NAH), is characterized by high tissue concentrations and a regulated efflux into the extracellular fluid, suggesting a dynamic role in CNS and eye function. Canavan's disease, a genetic disorder, is associated with NAA aciduria and highlights the importance of aspartic acid derivatives in neurological conditions (Baslow, 1997).

Importance in Neurochemical Studies

N-acetyl aspartic acid (NAA) is prominently featured in 1H-NMR spectroscopic studies of the brain, indicating its significance in neurological research. NAA is involved in various processes within the nervous system, including neuronal protein synthesis, myelin production, and neurotransmitter metabolism. Its stability and concentration changes under different conditions provide insights into brain function and disorders such as Canavan disease (Birken & Oldendorf, 1989).

Biodegradability and Industrial Applications

Polyaspartic acid (PAA), derived from aspartic acid, is noted for its biodegradability, making it suitable for medical, agricultural, and industrial applications. The synthesis and characterization of homo and copolymer derivatives of PAA emphasize its potential as an eco-friendly alternative to non-biodegradable polymers. The biodegradability and application scope of PAA in various industries have been thoroughly reviewed, indicating its environmental and functional advantages (Thombre & Sarwade, 2005).

Role in Ruminal Fermentation

The dicarboxylic acids, including aspartate, have been studied for their ability to stimulate lactate utilization in ruminal fermentation, particularly by the bacterium Selenomonas ruminantium. This research highlights the potential of aspartic acid derivatives to influence microbial processes in ruminant digestion, pointing towards their use in enhancing feed efficiency and preventing acidosis (Martin, 1998).

"Green" Scale Control in Water Systems

Aspartic acid derivatives, notably polyaspartic acid, have emerged as promising "green" scale inhibitors in water systems. These biodegradable polymers offer an eco-friendly alternative for scale control in cooling water systems, desalination processes, and oilfield operations, highlighting the shift towards environmentally sustainable industrial practices (Hasson, Shemer, & Sher, 2011).

Mechanism of Action

Target of Action

Tetrasodium iminodisuccinate, also known as Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4) or UNII-GYS41J2635, is a chelating agent . Its primary targets are alkaline earth and polyvalent heavy metal ions . It forms complexes of moderate stability with these ions, acting as a pentadentate ligand .

Mode of Action

The compound interacts with its targets by donating electron pairs to form stable complexes . It has a strong chelating ability, which allows it to strongly adhere to surfaces such as the Zn anode surface in a zinc-ion battery . It also participates in the solvation structure of Zn 2+ and Na + .

Biochemical Pathways

The biochemical pathways affected by tetrasodium iminodisuccinate primarily involve the inhibition of corrosion in materials like carbon steel . It acts as a mixed type of inhibitor, protecting the material through physical and chemical adsorption .

Result of Action

The molecular and cellular effects of tetrasodium iminodisuccinate’s action are largely related to its role as a chelating agent and inhibitor. For instance, in the context of a zinc-ion battery, the compound reshapes the Zn anode/electrolyte electric double layer, inhibiting the growth of dendrites and various side reactions . In the context of corrosion inhibition, it exhibits excellent protection efficiency .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tetrasodium iminodisuccinate. For example, the compound is stable for several hours in weakly acidic solution (pH> 4-7) even at 100 °C and for weeks in strongly alkaline solutions even at an elevated temperature (50 °C) . Additionally, it degrades rapidly with exposure to sunlight and environmental water sources .

Biochemical Analysis

Biochemical Properties

Tetrasodium iminodisuccinate is a powerful chelating agent. It forms stable complexes with metal ions, such as calcium, magnesium, iron, and copper . These metal ions can cause unwanted effects on biochemical reactions, such as discoloration, odor, and degradation. By binding to these metal ions, Tetrasodium iminodisuccinate prevents them from reacting with other ingredients and causing these negative effects .

Cellular Effects

The cellular effects of Tetrasodium iminodisuccinate are primarily related to its chelation properties. By binding to metal ions, it can influence cell function by preventing these ions from interacting with other cellular components. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tetrasodium iminodisuccinate involves the formation of a complex between the compound and a metal ion. The compound binds to the metal ion through a mechanism called coordination, which involves the donation of electron pairs from the compound to the metal ion . This coordination creates a stable complex that is resistant to further reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetrasodium iminodisuccinate has been shown to be stable for several hours in weakly acidic solution (pH> 4-7) even at 100 °C and for weeks in strongly alkaline solutions even at an elevated temperature (50 °C) .

Metabolic Pathways

Given its role as a chelating agent, it may interact with enzymes or cofactors that require metal ions for their activity .

Transport and Distribution

The transport and distribution of Tetrasodium iminodisuccinate within cells and tissues are likely influenced by its chelation properties. By binding to metal ions, it may affect the localization or accumulation of these ions within cells .

Subcellular Localization

Given its role as a chelating agent, it may be found in areas of the cell where metal ions are abundant .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4) involves the reaction of Aspartic acid with sodium hydroxide and ethylene dibromide.", "Starting Materials": [ "Aspartic acid", "Sodium hydroxide", "Ethylene dibromide" ], "Reaction": [ "Step 1: Dissolve Aspartic acid in water", "Step 2: Add sodium hydroxide to the Aspartic acid solution and stir until dissolved", "Step 3: Add ethylene dibromide dropwise to the Aspartic acid solution while stirring continuously", "Step 4: Heat the reaction mixture to 70°C and maintain the temperature for 2 hours", "Step 5: Cool the reaction mixture to room temperature and filter the precipitated product", "Step 6: Wash the product with water and dry it in vacuum", "Step 7: Recrystallize the product from water to obtain pure Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4)" ] }

144538-83-0

Molecular Formula

C8H11NNaO8

Molecular Weight

272.16 g/mol

IUPAC Name

tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate

InChI

InChI=1S/C8H11NO8.Na/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13;/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17);

InChI Key

QOUJVMYUVAQNQM-UHFFFAOYSA-N

SMILES

C(C(C(=O)[O-])NC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O.[Na]

144538-83-0

physical_description

PelletsLargeCrystals, Liquid

Origin of Product

United States

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